![molecular formula C12H13N3 B13990302 4-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine CAS No. 62679-40-7](/img/structure/B13990302.png)
4-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine is an organic compound that belongs to the class of pyridylmethylamines. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and another pyridine ring attached via a methylene bridge. Pyridylmethylamines are known for their versatile applications in various fields, including medicinal chemistry, coordination chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine typically involves the reaction of 4-methylpyridine with 2-chloromethylpyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: N-oxides of 4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine.
Reduction: Reduced amine derivatives.
Substitution: Functionalized pyridylmethylamines with various substituents.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-ylmethyl)pyridin-2-amine: Lacks the methyl group on the pyridine ring, which may affect its binding affinity and reactivity.
4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine: The position of the pyridine ring attachment differs, which can influence its chemical behavior and applications.
Uniqueness
4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine is unique due to the presence of the methyl group on the pyridine ring, which can enhance its lipophilicity and potentially improve its interaction with hydrophobic pockets in biological targets. This structural feature may also influence its reactivity and stability in various chemical reactions .
Propiedades
Número CAS |
62679-40-7 |
|---|---|
Fórmula molecular |
C12H13N3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C12H13N3/c1-10-5-7-14-12(8-10)15-9-11-4-2-3-6-13-11/h2-8H,9H2,1H3,(H,14,15) |
Clave InChI |
ITGWHHMDIMACAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)NCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


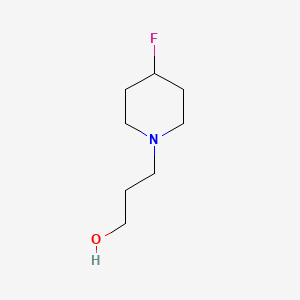



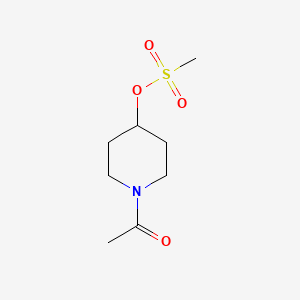
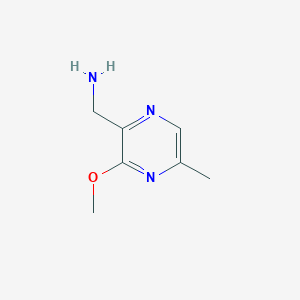

![Cyclohexanone,2-[2-(4-pyridinyl)ethyl]-](/img/structure/B13990250.png)
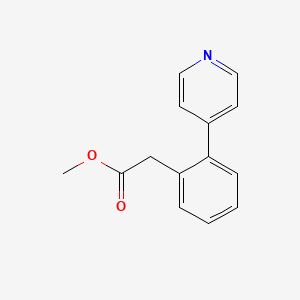
![1-Bromo-4-[(methylsulfanyl)methoxy]benzene](/img/structure/B13990257.png)

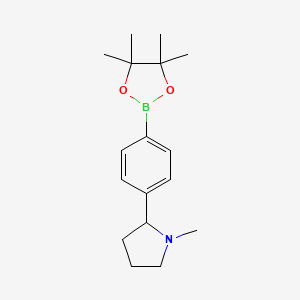
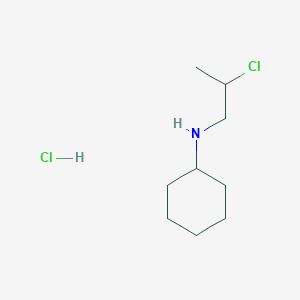
![Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]-](/img/structure/B13990292.png)
